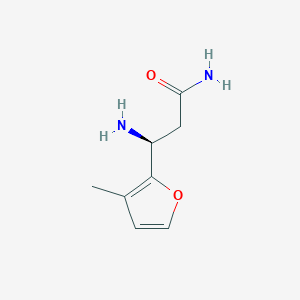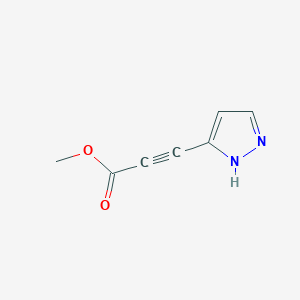
Tert-butyl 6-fluorohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-fluorohexanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to the ester functional group and a fluorine atom on the hexanoate chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 6-fluorohexanoate can be synthesized through several methods. One common approach involves the esterification of 6-fluorohexanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the transesterification of methyl 6-fluorohexanoate with tert-butyl alcohol. This reaction can be catalyzed by a base such as sodium methoxide or potassium tert-butoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-fluorohexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to 6-fluorohexanoic acid and tert-butyl alcohol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 6-fluorohexanoic acid and tert-butyl alcohol.
Reduction: 6-fluorohexanol.
Substitution: Various substituted hexanoates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 6-fluorohexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 6-fluorohexanoate depends on the specific reactions it undergoes. For example, in hydrolysis, the ester bond is cleaved by nucleophilic attack from water, resulting in the formation of the corresponding acid and alcohol. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-chlorohexanoate: Similar structure but with a chlorine atom instead of fluorine.
Tert-butyl 6-bromohexanoate: Similar structure but with a bromine atom instead of fluorine.
Tert-butyl 6-iodohexanoate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
Tert-butyl 6-fluorohexanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine is highly electronegative, which can influence the reactivity and stability of the compound. Additionally, the fluorine atom can participate in hydrogen bonding and other interactions, making this compound a valuable compound in various chemical and biological applications .
Properties
CAS No. |
89654-36-4 |
|---|---|
Molecular Formula |
C10H19FO2 |
Molecular Weight |
190.25 g/mol |
IUPAC Name |
tert-butyl 6-fluorohexanoate |
InChI |
InChI=1S/C10H19FO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8H2,1-3H3 |
InChI Key |
ABQHIIYFKLBRLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


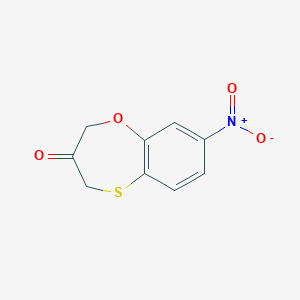
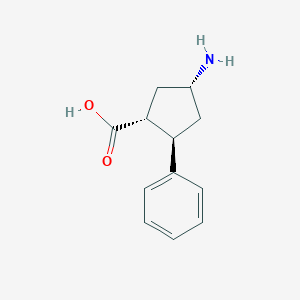
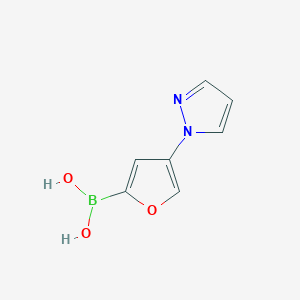

![1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine](/img/structure/B13322064.png)
![(R)-4-(3-Bromo-7-(chloromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine](/img/structure/B13322069.png)
![(2S,4S,5S)-5-aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13322072.png)

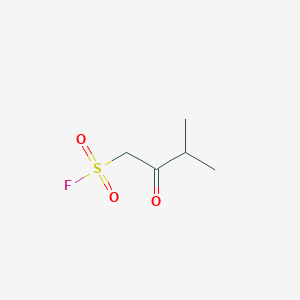


![2-([(Tert-butoxy)carbonyl]amino)-4-oxohexanoic acid](/img/structure/B13322115.png)
